2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one) with a thioether linkage and substituents including a 4-ethylphenylmethyl group and a 2-fluorophenyl acetamide moiety.
Properties
IUPAC Name |
2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S2/c1-2-16-9-11-17(12-10-16)14-31-25(33)23-22(18-6-5-13-28-24(18)35-23)30-26(31)34-15-21(32)29-20-8-4-3-7-19(20)27/h3-13H,2,14-15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTVIPUOGNTRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide represents a complex organic molecule characterized by its unique triazatricyclo structure and various functional groups. With a molecular formula of and a molecular weight of approximately 394.4 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Preliminary studies indicate that compounds similar to 2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide exhibit diverse biological activities, including:
- Antimicrobial properties : Compounds with similar structural motifs have shown efficacy against various bacterial strains.
- Anticancer activity : Research suggests that derivatives may inhibit tumor growth by targeting specific cellular pathways.
Inhibitory Effects
One notable aspect of this compound is its potential inhibitory effect on ENPP2 (ectonucleotide triphosphate diphosphohydrolase) , an enzyme linked to several pathological conditions such as cancer and metabolic disorders. This inhibition may open avenues for therapeutic applications in oncology and metabolic disease management.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization to yield the desired product efficiently. The following table summarizes key studies related to its biological activity:
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. These investigations may include:
- Binding affinity assays : To determine how strongly the compound binds to target proteins.
- Cell viability assays : To assess the cytotoxic effects on cancer cell lines.
- Mechanistic studies : To elucidate the pathways affected by the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Acetamide Derivatives
Several acetamide-based compounds in the evidence share functional groups or synthetic pathways with the target molecule:
Key Differences :
- The target compound’s tricyclic core and thioether group distinguish it from simpler acetamide derivatives like those in and , which lack fused heterocyclic systems.
- The 2-fluorophenyl group in the target compound may influence binding specificity compared to the 4-fluorophenyl or phenoxy substituents in analogues .
Similarity Indexing and Pharmacokinetic Profiling
Using Tanimoto coefficient-based similarity indexing (as applied in ), the target compound could be compared to reference drugs like SAHA (suberoylanilide hydroxamic acid), a histone deacetylase (HDAC) inhibitor. For example:
- Aglaithioduline (a phytocompound) showed ~70% similarity to SAHA in molecular properties and pharmacokinetics .
- Hypothetical comparison : The target compound’s acetamide and aromatic groups may align with SAHA’s zinc-binding motifs, but its tricyclic core could reduce solubility compared to linear analogues.
Research Findings and Methodological Insights
Pharmacological Predictions
- The 2-fluorophenyl group may enhance metabolic stability compared to non-fluorinated analogues, as seen in fluorinated HDAC inhibitors .
Analytical and Crystallographic Tools
Q & A
Q. Characterization :
- Structural Confirmation : Use NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) to verify the tricyclic scaffold and substituents .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns .
Advanced Question: How can conflicting biological activity data from different assays be resolved?
Answer :
Discrepancies in activity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from assay conditions or compound stability. To address this:
- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization vs. radiometric assays) .
- Stability Testing : Perform kinetic studies under assay conditions (pH, temperature) to rule out degradation .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl or ethyl groups) and correlate with activity trends .
Basic Question: What functional groups are critical for reactivity and pharmacological activity?
Answer :
Key functional groups include:
- Thioether Linkage (-S-) : Facilitates nucleophilic substitutions and redox reactions .
- Fluorophenyl Group : Enhances lipophilicity and metabolic stability via hydrophobic interactions .
- Tricyclic Core : Provides rigidity for target binding (e.g., enzyme active sites) .
Q. Experimental Validation :
- Reactivity tests using oxidizing agents (e.g., H₂O₂) or reducing agents (NaBH₄) to probe sulfur and carbonyl groups .
Advanced Question: How can synthetic yields be optimized for large-scale research applications?
Q. Answer :
- Flow Chemistry : Implement continuous flow reactors to improve reaction control and scalability .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for key steps like cyclization .
- DoE (Design of Experiments) : Use statistical modeling to optimize variables (temperature, solvent ratio) .
Basic Question: What analytical methods are used to confirm target engagement in biological systems?
Q. Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .
- Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target stabilization upon compound treatment .
Advanced Question: How can computational methods guide the design of derivatives with improved potency?
Q. Answer :
- Molecular Dynamics (MD) Simulations : Predict binding poses of the tricyclic core in target pockets .
- ADMET Prediction : Use tools like SwissADME to optimize logP (<5) and rule out hepatotoxicity risks .
- Docking Studies : Screen virtual libraries for substituents (e.g., bulkier alkyl groups) that enhance affinity .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Q. Answer :
- Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation .
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis; confirm stability via HPLC monthly .
Advanced Question: How to address low solubility in aqueous buffers during in vitro testing?
Q. Answer :
- Co-Solvent Systems : Use 0.1% Tween-80 or cyclodextrin-based formulations to enhance dispersion .
- Prodrug Strategy : Introduce phosphate or PEGylated groups to temporarily increase hydrophilicity .
Basic Question: What safety precautions are required when handling this compound?
Q. Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing/solubilization due to potential dust inhalation risks .
Advanced Question: How to validate off-target effects in phenotypic screening?
Q. Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended interactions .
- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
